10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Description
10-(3-Methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is an indenoquinoline derivative characterized by a fused bicyclic system combining indene and quinoline moieties. The compound features a 3-methoxyphenyl substituent at the 10-position and two methyl groups at the 7-position, contributing to its stereochemical and electronic uniqueness.
Properties
IUPAC Name |
10-(3-methoxyphenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-25(2)12-18-21(19(27)13-25)20(14-7-6-8-15(11-14)29-3)22-23(26-18)16-9-4-5-10-17(16)24(22)28/h4-11,20,26H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVINTMFUUQPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antibacterial and antioxidant activities based on recent research findings.
- Molecular Formula : C25H23O3
- Molecular Weight : 385.46 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of indenoquinoline compounds. The compound has shown promising results against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 μg/mL | Moderate |
| Escherichia coli | 25 μg/mL | High |
| Pseudomonas aeruginosa | 100 μg/mL | Moderate |
In a comparative study with other compounds, it was found that the derivative exhibited significant antibacterial activity against Gram-negative bacteria such as E. coli and P. aeruginosa at concentrations as low as 25 μg/mL . The structure-activity relationship suggests that the methoxy group enhances the compound's lipophilicity, facilitating better membrane penetration and antibacterial efficacy.
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays including DPPH and ABTS radical scavenging tests.
| Test Method | IC50 Value (μg/mL) | Comparative Standard |
|---|---|---|
| DPPH Scavenging | 15 μg/mL | Vitamin C (10 μg/mL) |
| ABTS Scavenging | 12 μg/mL | Trolox (5 μg/mL) |
The compound demonstrated a strong radical scavenging activity with IC50 values lower than those of standard antioxidants like Vitamin C and Trolox. This suggests that it may be effective in mitigating oxidative stress-related conditions .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the compound against a panel of bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics .
- Antioxidant Evaluation : In another study focused on oxidative stress models in vitro, the compound was shown to reduce reactive oxygen species (ROS) levels effectively. This study highlighted its potential role in preventing cellular damage associated with oxidative stress .
Scientific Research Applications
Synthesis Methodology
The synthesis process can be summarized as follows:
- Catalyst Preparation : Involves hydrothermal methods followed by wet impregnation techniques to ensure the catalyst possesses both Brønsted and Lewis acid sites.
- Multi-Component Reaction : This method allows for high yields and short reaction times due to the efficient catalyst system employed.
- Characterization Techniques : Structural elucidation is performed using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-visible spectroscopy.
Biological Activities
Research indicates that derivatives of indenoquinolines exhibit significant biological activities, particularly in anticancer and anti-inflammatory applications. The mechanism of action often involves interaction with biological targets such as enzymes or receptors.
Anticancer Properties
Studies have shown that 10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione demonstrates activity against various cancer cell lines. Its potential to inhibit tumor growth is attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its capacity to influence inflammatory signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Activity Assessment : Another study investigated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings demonstrated a marked decrease in pro-inflammatory cytokine production upon treatment with the compound.
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Significant cytotoxic effects against various cancer cell lines; potential for drug development. |
| Anti-inflammatory | Modulates inflammatory pathways; potential use in treating chronic inflammatory conditions. |
| Organic Synthesis | Useful as an intermediate in synthesizing other biologically active compounds. |
Comparison with Similar Compounds
Key Findings:
Substituent Effects :
- Methoxy groups (e.g., 3-methoxyphenyl) enhance solubility and electronic stability, improving pharmacokinetic profiles .
- Sulfur-containing groups (e.g., methylsulfanyl) increase metabolic resistance but may reduce bioavailability .
- Bulky aryl groups (e.g., naphthalenyl) enhance anti-virulence activity by targeting bacterial signaling pathways .
Synthetic Efficiency: The Cu/zeolite-Y catalyst system is widely applicable for indenoquinolines, offering recyclability and high yields (≥80%) across derivatives . Alternative methods (e.g., stereoselective synthesis) are less efficient but critical for stereochemically complex variants .
Halogenated derivatives (e.g., 3-chlorobenzyl) exhibit targeted anti-inflammatory activity due to improved receptor binding .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via a multicomponent reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate. A heterogeneous CuO/zeolite-Y catalyst in ethanol under reflux significantly reduces reaction time (from 8–12 hours to 3–4 hours) while achieving yields >85% . Key parameters:
- Catalyst preparation : Hydrothermal synthesis followed by wet impregnation, ensuring Brønsted and Lewis acid sites for activation of carbonyl groups.
- Solvent : Ethanol balances polarity and boiling point for efficient reflux.
- Reusability : Catalyst retains >80% activity after 5 cycles .
Q. How is structural characterization performed for this indenoquinoline derivative?
Standard protocols include:
- Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹, aromatic C-H at 3000–3100 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR), and GC-MS for molecular ion confirmation .
- Crystallography : Single-crystal XRD resolves stereochemistry but requires high-purity samples. If unavailable, computational modeling (DFT) predicts electronic and steric properties .
Advanced Research Questions
Q. How do Brønsted/Lewis acid sites in Cu/zeolite-Y influence the reaction mechanism?
The catalyst’s dual acidity facilitates:
Carbonyl activation : Lewis acid sites (Cu²⁺) polarize carbonyl groups in dimedone and indan-1,3-dione, accelerating nucleophilic attack.
Proton transfer : Brønsted acid sites stabilize intermediates via hydrogen bonding.
Experimental validation : Pyridine FT-IR quantifies acid site density, while kinetic studies (e.g., rate vs. catalyst loading) confirm their role in transition-state stabilization .
Q. What strategies resolve contradictions in biological activity data across studies?
Conflicting bioactivity results (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC determination).
- Structural analogs : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-methylsulfanylphenyl ) to identify pharmacophores.
- Computational docking : Predict binding affinities to targets like topoisomerase I or tyrosine kinases, followed by in vitro validation .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with DNA gyrase) to optimize steric fit.
- ADMET prediction : Prioritize derivatives with favorable pharmacokinetic profiles (e.g., LogP <5) .
Methodological Challenges
Q. How to address low reproducibility in catalytic synthesis?
Common pitfalls include:
- Catalyst inhomogeneity : Ensure uniform CuO dispersion on zeolite-Y via SEM-EDS mapping .
- Moisture sensitivity : Pre-dry reactants and solvents (e.g., molecular sieves in ethanol).
- Scale-up effects : Maintain turbulence via stirred-tank reactors to avoid mass transfer limitations .
Q. What analytical techniques resolve overlapping signals in NMR spectra?
- 2D NMR : HSQC and HMBC differentiate crowded proton environments (e.g., methyl groups in the indenoquinoline core).
- Deuteration : Exchange labile protons (e.g., NH in byproducts) to simplify spectra .
Theoretical and Integrative Questions
Q. How to align experimental design with indenoquinoline reaction mechanisms in literature?
- Mechanistic hypotheses : Test stepwise vs. concerted pathways via isotopic labeling (e.g., ¹³C in dimedone).
- Kinetic profiling : Monitor intermediate formation via in situ IR or LC-MS .
Q. What frameworks integrate structural, catalytic, and bioactivity data into a unified model?
- Systems chemistry : Map reaction networks (e.g., catalytic cycles, byproduct formation) using network analysis tools.
- Chemometric analysis : PCA or PLS regression identifies dominant variables (e.g., catalyst acidity vs. yield) .
Future Directions
Q. What emerging methodologies could advance research on this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
